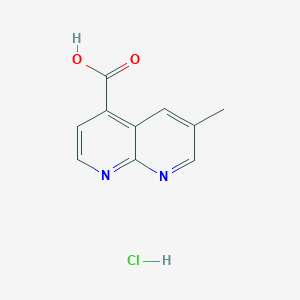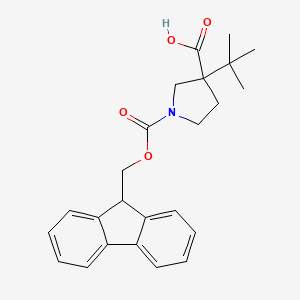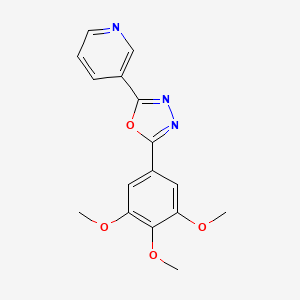
(E)-3-Bromo-2-methyl-acrylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Bromo-2-methyl-acrylic acid methyl ester is an organic compound with the molecular formula C5H7BrO2 It is a derivative of acrylic acid, where the hydrogen atom on the third carbon is replaced by a bromine atom, and the carboxylic acid group is esterified with methanol
作用機序
Target of Action
Esters, in general, are known to interact with various enzymes and receptors in the body . For instance, some esters have been found to exhibit antitubercular activity by interacting with Mycobacterium tuberculosis .
Mode of Action
The mode of action of (E)-3-Bromo-2-methyl-acrylic acid methyl ester is likely to involve its interaction with its targets, leading to biochemical changes. Esters are known to undergo hydrolysis under acidic or basic conditions, a process catalyzed by the presence of a hydroxonium ion, H3O+ . The ester takes a proton (a hydrogen ion) from the hydroxonium ion, which becomes attached to one of the lone pairs on the oxygen that is double-bonded to the carbon .
Biochemical Pathways
For instance, they can undergo hydrolysis to form carboxylic acids and alcohols . They can also react with Grignard reagents to form tertiary alcohols .
Pharmacokinetics
Esters are generally known to be readily synthesized and naturally abundant . They are often responsible for the characteristic fragrances of fruits and flowers .
Result of Action
For instance, they can induce production of glucagon-like peptide-1, which increases insulin secretion and β-cell regeneration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of acid or base can catalyze the hydrolysis of esters . Moreover, the reaction of esters with Grignard reagents to form tertiary alcohols is an equilibrium process, and the position of the equilibrium can be influenced by the concentrations of the reactants .
準備方法
Synthetic Routes and Reaction Conditions
(E)-3-Bromo-2-methyl-acrylic acid methyl ester can be synthesized through several methods. One common approach involves the bromination of 2-methyl-acrylic acid methyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromo-substituted precursor is reacted with a suitable boronic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the bromination of 2-methyl-acrylic acid methyl ester in the presence of a brominating agent and a suitable catalyst. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(E)-3-Bromo-2-methyl-acrylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylic ester can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Hydrogen bromide or chlorine in the presence of a catalyst.
Polymerization: Radical initiators like AIBN or benzoyl peroxide.
Major Products Formed
Substitution: Products like 3-azido-2-methyl-acrylic acid methyl ester.
Addition: Products like 3-bromo-2-methyl-propanoic acid methyl ester.
Polymerization: Polymers with repeating units derived from the monomer.
科学的研究の応用
(E)-3-Bromo-2-methyl-acrylic acid methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Materials Science: Utilized in the preparation of polymers with specific properties for industrial applications.
類似化合物との比較
(E)-3-Bromo-2-methyl-acrylic acid methyl ester can be compared with other similar compounds, such as:
2-Bromo-acrylic acid methyl ester: Lacks the methyl group on the second carbon.
3-Chloro-2-methyl-acrylic acid methyl ester: Contains a chlorine atom instead of bromine.
2-Methyl-acrylic acid methyl ester: Lacks the halogen substituent.
特性
IUPAC Name |
methyl (E)-3-bromo-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h3H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKAHZMYDADHPE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2907668.png)
![1-benzyl-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2907670.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2907672.png)

![2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2907674.png)

![3,3'-(4-Bromobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2907677.png)
![N-(3,4-dimethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907679.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2907681.png)
![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)


![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)

